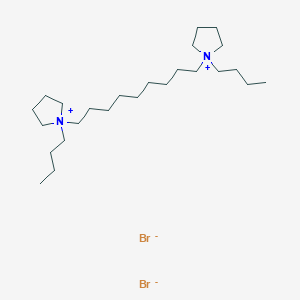
1,1'-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is a quaternary ammonium compound with a unique structure that includes two pyrrolidinium rings connected by a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide typically involves the reaction of 1,9-dibromononane with 1-butylpyrrolidine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the pyrrolidinium groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding reduced forms of the compound.
Scientific Research Applications
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a shorter alkyl chain and imidazolium rings instead of pyrrolidinium rings.
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide: Similar structure but with a pentane chain instead of a nonane chain.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a propane chain and pyridinium rings.
Uniqueness
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is unique due to its longer nonane chain, which may confer different physical and chemical properties compared to similar compounds with shorter chains. The presence of pyrrolidinium rings also differentiates it from compounds with other ring structures, potentially leading to unique biological and chemical activities.
This detailed article provides a comprehensive overview of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
844468-98-0 |
|---|---|
Molecular Formula |
C25H52Br2N2 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
1-butyl-1-[9-(1-butylpyrrolidin-1-ium-1-yl)nonyl]pyrrolidin-1-ium;dibromide |
InChI |
InChI=1S/C25H52N2.2BrH/c1-3-5-18-26(22-14-15-23-26)20-12-10-8-7-9-11-13-21-27(19-6-4-2)24-16-17-25-27;;/h3-25H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
FBWRVXKWKKGQDY-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+]1(CCCC1)CCCCCCCCC[N+]2(CCCC2)CCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



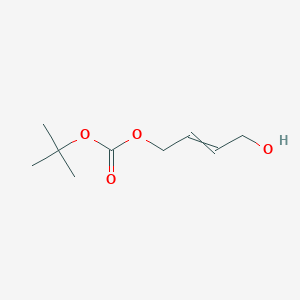
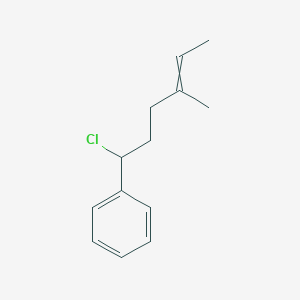
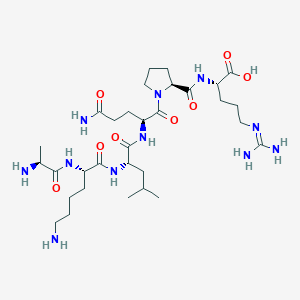
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
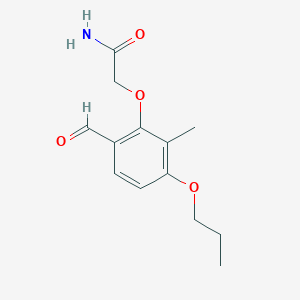
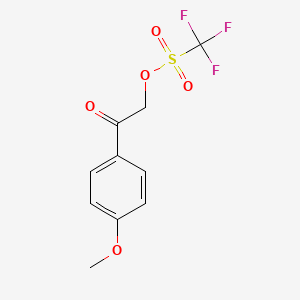
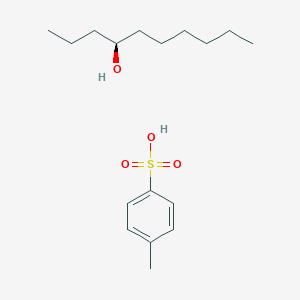
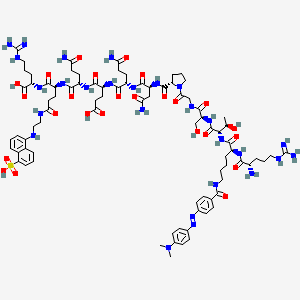

![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)
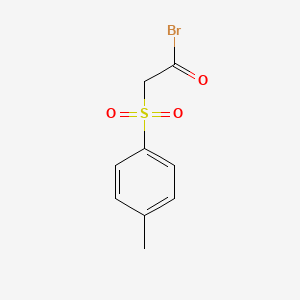
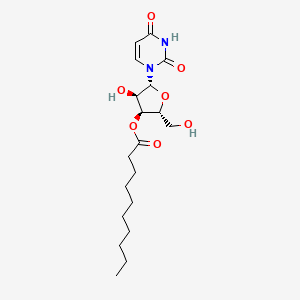
![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
